N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate is a synthetic compound that incorporates several amino acids modified with an N-acetyl group and a phosphono group. This compound is significant in biochemical research, particularly in studies involving protein interactions and signaling pathways. It is classified as a phosphopeptide, which plays a crucial role in cellular processes by mimicking phosphorylated proteins.
The compound can be synthesized through various chemical methods, particularly solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. The synthesis techniques often involve coupling reactions that facilitate the formation of peptide bonds between the constituent amino acids.
N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate falls under the category of modified peptides, specifically phosphopeptides. These compounds are characterized by the presence of phosphate groups which can influence their biological activity and interactions with proteins.
The synthesis of N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate typically employs solid-phase peptide synthesis techniques. Key steps include:
The synthesis may involve multiple steps, including purification processes such as High-Performance Liquid Chromatography (HPLC) to ensure the purity and yield of the final compound. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and composition of the synthesized peptide.
The molecular structure of N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate consists of a sequence of amino acids linked by peptide bonds, with specific modifications at certain residues:
The molecular formula for this compound can be represented as , with a molecular weight of approximately 923.82 g/mol. The structural representation includes functional groups that are critical for its biological activity.
N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate can participate in various chemical reactions typical for peptides:
Each reaction's efficiency and outcome depend on factors such as pH, temperature, and the presence of catalysts or inhibitors that may influence enzymatic activity.
N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate functions primarily by mimicking phosphorylated proteins involved in signaling pathways. Its mechanism involves:
Studies have shown that compounds similar to N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate exhibit varying affinities for SH2 domains, which are critical for understanding their biological roles.
N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate is typically found as a white powder or crystalline solid. It is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
The presence of both acetyl and phosphono groups contributes to its reactivity and stability under physiological conditions. The compound's stability may vary depending on environmental factors such as temperature and pH levels.
N-Acetyl-O-phosphono-Tyrosine-Glutamate-Glutamate-Isoleucine-Glutamate has several applications in scientific research:
The rational design of SH2 domain inhibitors originated in the early 1990s with the identification of physiological phosphorylation sites in Src kinase substrates. Seminal work by Gilmer and colleagues (1994) demonstrated that phosphopeptides mimicking autophosphorylation sites could competitively inhibit SH2 domain interactions. Their systematic optimization of the Glu-Glu-Ile-Glu (EEIE) motif C-terminal to phosphotyrosine yielded N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 1 μM against the Src SH2 domain—representing a 100-fold improvement over earlier peptide sequences [1]. This advance established key structure-activity principles:
Table 1: Evolution of Src SH2 Domain Phosphopeptide Ligands
| Compound | Sequence/Modifications | Src SH2 IC₅₀ | Key Innovations |
|---|---|---|---|
| Natural phosphoprotein site | Tyr(P)-Glu-Glu-Ile-Glu | ~100 μM | Native recognition motif |
| First-generation ligand | Tyr(P)-Glu-Glu-Ile-Glu | 10 μM | Isolated phosphopeptide |
| N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu | 1 μM | N-acetylation; phosphonate stabilization |
| Dipeptide mimetic | Tyr(PO₃H₂)-Glu dipentylamide | 0.8 μM | Reduced peptide backbone; lipophilic tails [2] |
Subsequent research focused on minimizing peptide character while retaining affinity. Pacofsky and colleagues (1998) developed dipeptide analogs such as N-Acetyl-O-phosphono-Tyr-Glu dipentylamide, which replaced the C-terminal Glu-Glu-Ile with a single Glu modified with lipophilic dipentylamide groups. This achieved comparable potency (IC₅₀ = 0.8 μM) through enhanced hydrophobic interactions with the SH2 domain [2] [4]. Further innovations included non-phosphopeptide inhibitors, as exemplified by Park and colleagues (2002), who identified pTyr-mimicking scaffolds that bound the SH2 domain without phosphate groups, thereby addressing bioavailability limitations of phosphonate-containing compounds [1].
Src family kinases (SFKs) comprise 11 non-receptor tyrosine kinases (e.g., Src, Yes, Fyn, Lyn) that share conserved modular domains: an N-terminal SH4 domain mediating membrane localization, a unique domain conferring isoform specificity, SH3 and SH2 domains for protein interactions, and a C-terminal catalytic (SH1) domain. SFKs transition between inactive (folded) and active (open) conformations regulated by phosphorylation of Tyr530 (C-terminal tail) and Tyr419 (activation loop). The SH2 domain maintains autoinhibition by intramolecularly binding pTyr530, while pathological activation occurs when this interaction is displaced by competing pTyr ligands from dysregulated signaling complexes [4].
SFKs drive pathophysiology through phosphorylation of substrates at focal adhesions, cytoskeletal junctions, and receptor complexes:
Table 2: Key Pathological Substrates of Src Family Kinases
| Substrate | Phosphorylation Site(s) | Functional Consequence | Disease Link |
|---|---|---|---|
| Focal adhesion kinase (FAK) | Tyr397, Tyr576/577 | Enhanced kinase activity; integrin-mediated migration | Metastatic carcinoma |
| Paxillin | Tyr31, Tyr118 | Actin cytoskeleton remodeling; focal adhesion turnover | Invasion in breast/glioblastoma |
| EGFR | Tyr845, Tyr1101 | Sustained receptor activation; downstream MAPK/PI3K signaling | Chemoresistance in lung cancer |
| p190 RhoGAP | Tyr1105 | Inactivation of Rho GTPase; loss of adhesion control | Tumor cell dissemination |
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu exhibits therapeutic potential by specifically disrupting SFK SH2 domain interactions with these substrates. It blocks Src association with activated EGFR (Tyr1068 phosphorylation site) and FAK (Tyr397 site) by occupying the pTyr-binding cleft and adjacent hydrophobic pocket of the SH2 domain [1]. This prevents recruitment of Src to signaling complexes at membranes and focal adhesions, thereby inhibiting downstream oncogenic cascades without direct kinase inhibition. The compound’s selectivity arises from its optimal fit within the Src SH2 binding groove, which differs in depth and electrostatic properties among SFK members [4].
SFK-targeted phosphopeptides face challenges including cellular delivery and proteolytic stability. Contemporary strategies explore constrained peptidomimetics (e.g., macrocycles) and nanoparticle conjugates to enhance bioavailability while retaining SH2 domain specificity—a prerequisite for targeting SFK-driven malignancies without compensatory signaling from related kinases [1] [4].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8